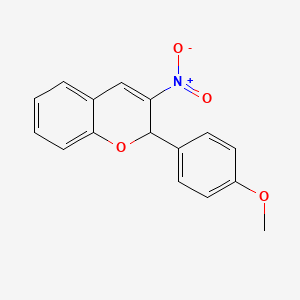

2-(4-methoxyphenyl)-3-nitro-2H-chromene

Descripción

Historical Development of Chromene Chemistry

The journey into the chemistry of chromenes and their derivatives is intrinsically linked to the synthesis of the structurally related coumarins (2H-chromen-2-ones). The late 19th century witnessed pioneering work that laid the foundation for benzopyran synthesis. In 1868, Sir William Henry Perkin reported the synthesis of coumarin by heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride, a reaction now famously known as the Perkin reaction. organicreactions.orgsciforum.net Another cornerstone was laid in 1883 by German chemist Hans von Pechmann, who developed the Pechmann condensation, a method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net These early methods, while focused on coumarins, were instrumental in developing the fundamental understanding of forming the benzopyran ring system.

Over the decades, numerous other methods for the synthesis of chromenes have been developed, including the Knoevenagel, Reformatsky, and Wittig reactions. arkat-usa.org The continuous evolution of synthetic methodologies has enabled the preparation of a diverse library of chromene derivatives with varied substitution patterns, facilitating the exploration of their chemical and biological properties.

Architectural Significance of the 2H-Chromene Scaffold in Organic Synthesis

The 2H-chromene scaffold is a privileged structure in the realm of natural products and medicinal chemistry. rsc.orgnih.gov Its presence in a wide array of biologically active molecules underscores its importance. Natural products containing the 2H-chromene motif often exhibit significant pharmacological properties. researchgate.net

The versatility of the 2H-chromene ring system makes it an attractive building block in the synthesis of more complex molecules. msu.edufrontiersin.org Its embedded functionalities allow for a range of chemical transformations, enabling the construction of intricate molecular architectures. The development of catalytic and stereoselective methods for the synthesis of chiral 2H-chromenes has further expanded their utility as key intermediates in the total synthesis of natural products and the development of new therapeutic agents. rsc.org

Overview of the Chemical Reactivity Profile of 3-Nitro-2H-Chromenes

The introduction of a nitro group at the C3-position of the 2H-chromene skeleton renders the C=C double bond electron-deficient, making it a highly reactive Michael acceptor. This electronic feature governs the majority of the chemical transformations of 3-nitro-2H-chromenes. researchgate.netresearchgate.net

Nucleophilic Addition: 3-Nitro-2H-chromenes readily undergo conjugate addition reactions with a variety of nucleophiles at the C4-position. researchgate.netmdpi.com This reactivity has been extensively exploited to introduce a wide range of substituents and to construct more complex molecular frameworks.

Cycloaddition Reactions: The electron-deficient double bond of 3-nitro-2H-chromenes makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. rsc.org For instance, they participate in [3+2] cycloaddition reactions with azomethine ylides to furnish complex polycyclic systems containing the chromane (B1220400) skeleton. mdpi.comresearchgate.net

Reduction of the Nitro Group: The nitro group in 3-nitro-2H-chromenes can be readily reduced to an amino group. organic-chemistry.org This transformation provides access to 3-amino-2H-chromene derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds and molecules with potential biological activity.

Detailed Research Findings for 2-(4-methoxyphenyl)-3-nitro-2H-chromene

The compound this compound is a specific derivative that has been synthesized and characterized in several studies. Its synthesis typically involves the condensation of salicylaldehyde with a β-nitrostyrene derivative. organic-chemistry.org

Below are tables summarizing key data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ | americanelements.comcalpaclab.com |

| Molecular Weight | 283.28 g/mol | americanelements.comcalpaclab.com |

| CAS Number | 57544-02-2 | americanelements.comcalpaclab.com |

| Appearance | Powder | americanelements.com |

| Boiling Point | 450.5 °C at 760 mmHg | americanelements.com |

| Density | 1.32 g/cm³ | americanelements.com |

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CD₃COCD₃) | δ 8.29 (s, 1H), 7.60 (dd, J = 7.6, 1.7 Hz, 1H), 7.43–7.34 (m, 3H), 7.08 (td, J = 7.6, 1.1 Hz, 1H), 6.94–6.83 (m, 3H), 6.59 (s, 1H), 3.77 (s, 3H) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-13-8-6-11(7-9-13)16-14(17(18)19)10-12-4-2-3-5-15(12)21-16/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLPNCPVHZLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369709 | |

| Record name | 2-(4-methoxyphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57544-02-2 | |

| Record name | 2-(4-methoxyphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 4 Methoxyphenyl 3 Nitro 2h Chromene and Its Analogues

Reactivity Governed by the Nitroalkene Moiety

The conjugated system formed by the nitro group and the double bond makes the nitroalkene portion of 3-nitro-2H-chromenes excellent Michael acceptors. chim.it This reactivity has been extensively exploited for the synthesis of a diverse range of highly functionalized chromane (B1220400) derivatives. chim.itresearchgate.netresearchgate.net

The addition of nucleophiles to the activated C=C bond is a cornerstone of 3-nitro-2H-chromene chemistry, providing a robust method for creating new carbon-carbon and carbon-heteroatom bonds at the C4 position of the chromane scaffold.

The reaction of 2-aryl-3-nitro-2H-chromenes with various carbon-based nucleophiles serves as a powerful tool for constructing complex molecular architectures. These reactions, often proceeding with high stereoselectivity, yield densely substituted chromane products.

Indoles: The Friedel-Crafts-type alkylation of indoles with 2-aryl-3-nitro-2H-chromenes is a well-established method for introducing a biologically significant indole (B1671886) fragment into the chromane core. researchgate.net The reaction typically proceeds via nucleophilic attack of the indole C3 position onto the C4 position of the nitrochromene. For instance, heating 3-nitro-2-trihalomethyl-2H-chromenes with indole under solvent-free conditions leads to the corresponding 4-(indol-3-yl)-3-nitrochromanes in good yields and with high stereoselectivity. researchgate.net

Enamines: Enamines, acting as potent carbon nucleophiles, readily participate in conjugate addition reactions with 3-nitro-2H-chromenes. An extensive study on the addition of 1-morpholinocyclopentene to various 2-substituted-3-nitro-2H-chromenes demonstrated the stereoselective formation of the kinetically favored cis-trans-adduct. chim.it Similarly, the reaction between α-morpholinostyrene and 3-nitro-2H-chromenes in acetonitrile (B52724) results in Michael adducts, typically with a trans-cis-configuration. chim.it

Active Methylene (B1212753) Compounds: Carbon nucleophiles derived from active methylene compounds, such as malonates and β-ketoesters, are effective Michael donors in reactions with 3-nitro-2H-chromenes. The addition of acetone (B3395972) to 2-aryl-3-nitro-2H-chromenes, catalyzed by pyrrolidine (B122466) and benzoic acid in brine, affords 2,3,4-trisubstituted chromanes in high yields and with excellent stereoselectivity. researchgate.net

Table 1: Michael Addition of Carbon Nucleophiles to 2-Aryl-3-nitro-2H-chromenes This table presents a selection of representative Michael addition reactions.

| Nitrochromene Reactant | Carbon Nucleophile | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Phenyl-3-nitro-2H-chromene | Acetone | Pyrrolidine, Benzoic acid, Brine | 4-(2-Oxopropyl)-2-phenyl-3-nitrochromane | 86 | researchgate.net |

| 2-Phenyl-3-nitro-2H-chromene | 1-Morpholinocyclopentene | CH3CN, 20 °C | 2-(2-Phenyl-3-nitrochroman-4-yl)cyclopentanone | - | chim.it |

The electrophilic nature of the C4 position in 2-aryl-3-nitro-2H-chromenes also facilitates reactions with heteroatom nucleophiles. Thiol nucleophiles, in particular, have been shown to react efficiently in thia-Michael additions. A versatile, one-pot protocol involving the triethylamine (B128534) (Et3N)-mediated reaction of heteroaromatic thiols with various 2-aryl-3-nitro-2H-chromenes has been developed. rsc.org This thia-Michael addition proceeds under mild conditions with short reaction times to produce novel heteroaromatic thiol-based 2H-chromenes in good to excellent yields, ranging from 59% to 94%. rsc.org The reaction tolerates a range of substituents on both the chromene and the thiol. For example, the reaction of 2-phenyl-3-nitro-2H-chromene with pyrimidine-2-thiol (B7767146) provides the corresponding product in 85% yield. rsc.org

Table 2: Thia-Michael Addition of Heteroaromatic Thiols to 2-Aryl-3-nitro-2H-chromenes Data selected from a study on base-catalyzed thia-Michael additions. rsc.org

| 2-Aryl-3-nitro-2H-chromene | Heteroaromatic Thiol | Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Phenyl-3-nitro-2H-chromene | Pyrimidine-2-thiol | Et3N | 2-((2-Phenyl-3-nitro-2H-chromen-4-yl)thio)pyrimidine | 85 | rsc.org |

| 6-Bromo-2-phenyl-3-nitro-2H-chromene | Pyrimidine-2-thiol | Et3N | 2-((6-Bromo-2-phenyl-3-nitro-2H-chromen-4-yl)thio)pyrimidine | 87 | rsc.org |

Nucleophilic Additions (Michael Additions)

Oxidative Transformations of 3-Nitro-2H-Chromenes

The C3-C4 double bond in the 3-nitro-2H-chromene scaffold is susceptible to oxidative transformations, leading to the formation of value-added products such as epoxides or ring-opened derivatives.

The epoxidation of the electron-deficient double bond in 3-nitro-2H-chromenes can be achieved under specific conditions. Research has shown the successful synthesis of 3-nitro-2H-chromene epoxides using a combination of 30% hydrogen peroxide and 5M aqueous sodium hydroxide (B78521) in a THF/H2O solvent system. chim.it This method provides a direct route to the corresponding oxirane derivatives. Another reported method for oxidation involves using 15% hydrogen peroxide, which is proposed to proceed via a base-catalyzed rearrangement of an intermediate epoxide, although in this case, the epoxide was not isolated. chim.it While common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are widely used for converting alkenes to epoxides, their application to highly electron-deficient alkenes such as 3-nitro-2H-chromenes may require more forcing conditions compared to electron-rich olefins. organic-chemistry.org

The pyran ring of the 3-nitro-2H-chromene system can undergo oxidative cleavage under certain reaction conditions. It has been reported that the conjugate addition of enamines derived from ketones like cyclohexanone (B45756) and pinacolone (B1678379) to 3-nitro-2H-chromenes, when conducted in the presence of an oxidant such as air or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can lead to oxidative ring-opening. chim.it This process results in the formation of ketone products where the pyran ring has been cleaved, demonstrating a pathway to significantly alter the core chromene structure. chim.it

Reductive Transformations of 3-Nitro-2H-Chromenes

The reduction of the nitroalkene moiety in 3-nitro-2H-chromenes can lead to a variety of products depending on the reagents and reaction conditions employed. These transformations are crucial for the synthesis of various functionalized chromane derivatives.

Full Reduction to 3-Aminochromanes

The complete reduction of both the nitro group and the double bond of the 3-nitro-2H-chromene system affords 3-aminochromanes, which are valuable scaffolds in medicinal chemistry. This transformation can be achieved using several reducing agents. Common methodologies include the use of strong reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). Alternatively, a two-step procedure involving the initial reduction of the double bond with sodium borohydride (B1222165) (NaBH₄) to yield a 3-nitrochromane, followed by the reduction of the nitro group, is frequently employed. The second step can be accomplished with reagents such as Raney nickel and hydrazine (B178648) or catalytic hydrogenation using palladium on carbon (Pd/C).

Cycloaddition Reactions

The electron-deficient C3-C4 double bond of 2-(4-methoxyphenyl)-3-nitro-2H-chromene makes it an excellent dienophile and dipolarophile for various cycloaddition reactions, enabling the construction of complex fused heterocyclic systems.

[3+2] Cycloaddition with Azomethine Ylides (e.g., Chromenopyrrolidine Formation)

The [3+2] cycloaddition reaction between 3-nitro-2H-chromenes and azomethine ylides is a powerful method for the stereoselective synthesis of chromenopyrrolidine derivatives. These reactions often proceed with high regio- and stereoselectivity. For instance, the reaction of 2-aryl-3-nitro-2H-chromenes with azomethine ylides generated from the condensation of isatins and α-amino acids leads to the formation of complex spiro-oxindole-pyrrolidine-chromene fused systems. The stereochemical outcome of the reaction can be influenced by the substituents on both the chromene and the azomethine ylide, as well as the reaction conditions and catalysts used. Silver acetate (B1210297) (AgOAc) in the presence of a base like triethylamine (Et₃N) is a commonly used catalytic system for this transformation. The nature of the substituent at the 2-position of the chromene ring has been shown to significantly influence the reaction's stereoselectivity, with trifluoromethyl-substituted chromenes often leading to single endo isomers in high yields.

| Entry | R¹ in Chromene | Azomethine Ylide Source (Aldehyde) | Catalyst/Base | Product | Yield (%) | Diastereomeric Ratio (endo:endo') |

| 1 | Phenyl | Methyl glycinate (B8599266) + Benzaldehyde | AgOAc/Et₃N | Chromeno[3,4-c]pyrrolidine | 85-93 | 2.0-2.3:1 |

| 2 | Trifluoromethyl | Methyl glycinate + Benzaldehyde | AgOAc/Et₃N | Chromeno[3,4-c]pyrrolidine | 85-94 | endo only |

| 3 | Trichloromethyl | Methyl glycinate + Benzaldehyde | AgOAc/Et₃N | Michael Adduct | 40-67 | anti only |

Intramolecular Rauhut–Currier Reactions

The Rauhut–Currier reaction is the dimerization or isomerization of activated alkenes, typically catalyzed by nucleophiles such as phosphines or amines. While the intramolecular version of this reaction is a known method for the formation of cyclic compounds, a thorough review of the scientific literature indicates that specific examples of intramolecular Rauhut–Currier reactions involving this compound or its direct analogues are not well-documented. The reactivity of the nitroalkene moiety in these systems predominantly favors other reaction pathways under typical Rauhut-Currier conditions.

1,3-Dipolar Cycloaddition Reactions (e.g., Triazolochromene Formation)

3-Nitro-2H-chromenes can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles. A notable example is the reaction with organic azides to form triazolochromenes. This reaction typically proceeds by the initial [3+2] cycloaddition of the azide (B81097) to the double bond of the nitrochromene, followed by the elimination of nitrous acid to afford the aromatic triazole ring. This transformation provides a direct route to novel fused chromene-triazole heterocyclic systems. The reaction can be carried out as a one-pot, two-step sequence starting from salicylaldehydes and β-nitrostyrenes to first form the 3-nitro-2H-chromene in situ, which then reacts with the azide at elevated temperatures.

| Entry | R¹ in Chromene | Azide (R²) | Product | Yield (%) |

| 1 | Phenyl | Benzyl azide | 4-benzyl-5-phenyl-4,5-dihydro- nih.govbuchler-gmbh.combeilstein-archives.orgtriazolo[4',5':3,4]benzo[b]pyran | 71 |

| 2 | 4-Chlorophenyl | Benzyl azide | 4-benzyl-5-(4-chlorophenyl)-4,5-dihydro- nih.govbuchler-gmbh.combeilstein-archives.orgtriazolo[4',5':3,4]benzo[b]pyran | 65 |

| 3 | 4-Methoxyphenyl (B3050149) | Benzyl azide | 4-benzyl-5-(4-methoxyphenyl)-4,5-dihydro- nih.govbuchler-gmbh.combeilstein-archives.orgtriazolo[4',5':3,4]benzo[b]pyran | 68 |

| 4 | Phenyl | Phenyl azide | 4,5-diphenyl-4,5-dihydro- nih.govbuchler-gmbh.combeilstein-archives.orgtriazolo[4',5':3,4]benzo[b]pyran | 55 |

Ring-Opening and Recyclization Pathways

While the 2H-chromene ring is generally stable, under certain conditions, particularly with nucleophilic attack, ring-opening can occur. The presence of the electron-withdrawing nitro group at the 3-position can facilitate such reactions. However, specific studies detailing the ring-opening and subsequent recyclization pathways for this compound are limited in the available scientific literature. In related systems, such as 3-nitrochromones, reactions with strong nucleophiles have been shown to induce ring-opening of the pyranone ring, followed by recyclization to form different heterocyclic structures. It is plausible that analogous reactivity could be observed with 3-nitro-2H-chromenes, but dedicated studies on this specific substrate are not extensively reported.

Derivatization and Further Functionalization of the Chromene Core

The inherent reactivity of the this compound scaffold, particularly the electrophilic nature of the C3-C4 double bond, provides a versatile platform for a variety of chemical transformations. These reactions allow for the derivatization and further functionalization of the chromene core, leading to a diverse array of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. Key strategies for functionalization include Michael additions, cycloaddition reactions, and modifications at other positions of the chromene ring system.

The electron-withdrawing nitro group at the C3 position significantly activates the double bond, making it susceptible to nucleophilic attack. This characteristic is extensively utilized in Michael addition reactions, where a wide range of nucleophiles can be introduced at the C4 position. This not only saturates the pyran ring, forming a chromane system, but also sets the stage for subsequent intramolecular reactions to construct more complex fused heterocyclic structures.

Furthermore, the conjugated nitroalkene moiety within the 2H-chromene structure can participate as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of polycyclic systems containing the chromene nucleus. The ability to introduce substituents on the aromatic part of the chromene core, for instance at the 6-position, offers another avenue for creating analogues with tailored properties.

Michael Addition Reactions

The reaction of 2-aryl-3-nitro-2H-chromenes with various nucleophiles is a cornerstone of their derivatization. For instance, the addition of heteroaromatic thiols to 2-aryl-3-nitro-2H-chromenes, including analogues of this compound, can be achieved using a base catalyst like triethylamine (Et3N). This reaction proceeds via a thia-Michael addition-elimination mechanism to yield novel heteroaromatic thiol-based 2H-chromenes. rsc.org

A study on the reaction of 2-aryl-3-nitro-2H-chromenes with various substituted thiophenols in the presence of a catalytic amount of triphenylphosphine (B44618) (PPh3) in refluxing acetonitrile resulted in the formation of 2-aryl-3-(arylthio)-2H-chromenes in good yields. This transformation involves a formal substitution of the nitro group by the arylthio group.

| Entry | Ar (in 2-Aryl-3-nitro-2H-chromene) | Ar' (in Ar'SH) | Product | Yield (%) |

| 1 | 4-MeOC6H4 | C6H5 | 2-(4-methoxyphenyl)-3-(phenylthio)-2H-chromene | 85 |

| 2 | 4-MeOC6H4 | 4-MeC6H4 | 2-(4-methoxyphenyl)-3-(p-tolythio)-2H-chromene | 88 |

| 3 | 4-MeOC6H4 | 4-ClC6H4 | 3-((4-chlorophenyl)thio)-2-(4-methoxyphenyl)-2H-chromene | 90 |

Reaction conditions: 2-aryl-3-nitro-2H-chromene (1 mmol), substituted thiophenol (1.2 mmol), PPh3 (0.1 mmol), CH3CN, reflux.

Synthesis of Fused Heterocyclic Systems

The strategic functionalization of the this compound core through cycloaddition reactions has proven to be a highly effective method for the construction of complex, fused heterocyclic systems. These reactions often proceed with high regio- and stereoselectivity, providing access to novel molecular scaffolds.

One notable example is the reaction of 2-aryl-3-nitro-2H-chromenes with azomethine ylides, generated in situ from α-iminoesters. This silver acetate (AgOAc)-catalyzed reaction leads to the formation of chromeno[3,4-c]pyrrolidines. The reaction proceeds through a sequence of Michael addition followed by a Mannich reaction. For 2-phenyl substituted 3-nitro-2H-chromenes, this reaction yields a mixture of endo and endo' isomers. mdpi.com

| Entry | R (in 2-Aryl-3-nitro-2H-chromene) | R' (in imine) | R'' (in imine) | Product | Total Yield (%) | endo:endo' ratio |

| 1 | H | H | Ph | Methyl (1S,3S,3aS,4R,9bR)-3a-nitro-3,4-diphenyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate | 85 | 2.0:1 |

| 2 | H | 4-Me | Ph | Methyl (1S,3S,3aS,4R,9bR)-3a-nitro-4-phenyl-3-(p-tolyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate | 93 | 2.3:1 |

| 3 | H | 4-Cl | Ph | Methyl (1S,3S,3aS,4R,9bR*)-3-(4-chlorophenyl)-3a-nitro-4-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate | 88 | 2.2:1 |

Reaction conditions: 3-nitro-2-phenyl-2H-chromene (0.5 mmol), imine (0.55 mmol), Et3N (0.05 mmol), AgOAc (0.05 mmol), DCM, room temperature, 5 h. mdpi.com

Another powerful method for constructing fused pyrrole (B145914) rings is the Barton-Zard reaction. The reaction of 2-phenyl-3-nitro-2H-chromenes with ethyl isocyanoacetate in the presence of potassium carbonate (K2CO3) in refluxing ethanol (B145695) provides a regioselective one-pot synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles. nih.gov

| Entry | R (in 2-phenyl-3-nitro-2H-chromene) | Product | Yield (%) |

| 1 | H | Ethyl 4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 86 |

| 2 | 6-Br | Ethyl 8-bromo-4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 80 |

| 3 | 6-Cl | Ethyl 8-chloro-4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 82 |

Reaction conditions: 2-phenyl-3-nitro-2H-chromene (1 mmol), ethyl isocyanoacetate (1.2 mmol), K2CO3 (2 mmol), EtOH, reflux, 0.5 h. nih.gov

Furthermore, [3+2] cycloaddition of 3-nitro-2-phenyl-2H-chromene with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at 80 °C under catalyst-free conditions yields the corresponding triazole-fused chromene derivatives. nih.gov

Functionalization of the Aromatic Ring

In addition to reactions involving the pyran ring, the aromatic core of the chromene can also be functionalized. For instance, in analogues such as 3-nitro-2-(trifluoromethyl)-2H-chromene, the 6-position has been identified as a suitable site for derivatization. Starting from a 6-iodo analogue, a variety of alkynyl groups can be introduced via a Sonogashira reaction. This allows for the extension of the molecular structure and the introduction of various functional groups. nih.gov While this specific example does not use a 2-(4-methoxyphenyl) substituent, it demonstrates the feasibility of functionalizing the benzene (B151609) ring of the chromene scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE), the constitution, configuration, and conformation of 2-(4-methoxyphenyl)-3-nitro-2H-chromene can be determined.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide initial insights into the molecular framework. The ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the chromene core and the methoxyphenyl substituent. The chemical shifts of the protons on the heterocyclic ring, particularly the proton at the chiral center (C2), are highly indicative of the local electronic environment and stereochemistry. The coupling constants between adjacent protons offer valuable information about their dihedral angles, aiding in the assignment of relative stereochemistry.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

For the definitive elucidation of stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are indispensable. These techniques probe through-space interactions between protons that are in close proximity, providing critical information about the relative orientation of the methoxyphenyl group and the nitro group with respect to the chromene ring system. The observation of specific NOE cross-peaks would allow for the differentiation between possible diastereomers and provide insights into the preferred conformation of the molecule in solution.

A representative, though hypothetical, table of expected NMR data is provided below for illustrative purposes, as specific experimental data for this compound is not publicly available in the searched literature.

Hypothetical ¹H NMR Data for this compound| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.8 - 6.0 | d | 3.5 |

| H-4 | 7.5 - 7.7 | s | - |

| OCH₃ | 3.8 - 3.9 | s | - |

| Ar-H (chromene) | 6.8 - 7.4 | m | - |

| Ar-H (methoxyphenyl) | 6.9 - 7.5 | m | - |

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 75 - 80 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-4a | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 128 - 132 |

| C-8 | 118 - 122 |

| C-8a | 150 - 155 |

| OCH₃ | 55 - 60 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₆H₁₃NO₄, the calculated exact mass can be compared to the experimentally measured mass. A close agreement between these values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula and lends significant support to the proposed structure. This technique is particularly valuable in distinguishing the target compound from potential isomers or byproducts that may have formed during its synthesis.

Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ |

| Calculated Exact Mass | 283.0845 u |

| Experimentally Measured Mass | Hypothetically 283.0842 u |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information about bond lengths, bond angles, and torsional angles, offering an unequivocal depiction of the molecule's connectivity and stereochemistry.

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can determine both the relative and absolute configuration of the stereocenters. The relative configuration is established by the spatial arrangement of the atoms within the crystal lattice. The determination of the absolute configuration, which distinguishes between enantiomers, is often achieved through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using a chiral derivative.

The crystallographic data would reveal the precise orientation of the 4-methoxyphenyl (B3050149) group at the C2 position relative to the nitro group at the C3 position and the conformation of the dihydropyran ring of the chromene system. This information is invaluable for understanding the steric and electronic interactions that govern the molecule's shape and reactivity.

As no specific crystallographic data for this compound is available in the searched literature, a table of hypothetical crystallographic parameters is presented for illustrative purposes.

Hypothetical X-ray Crystallographic Data| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetically 10.5 |

| b (Å) | Hypothetically 8.2 |

| c (Å) | Hypothetically 15.1 |

| β (°) | Hypothetically 95.5 |

| Volume (ų) | Hypothetically 1290 |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Solution-Phase Conformation and Interactions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and Circular Dichroism (CD) spectroscopy, provides valuable insights into the electronic structure and solution-phase conformation of chiral molecules.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic chromene and methoxyphenyl rings, as well as transitions involving the nitroalkene chromophore. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment and conjugation within the system.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is a direct consequence of the molecule's chirality. The CD spectrum provides information about the stereochemical features of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores and can be used to probe the solution-phase conformation and to assign the absolute configuration, often through comparison with theoretical calculations.

A hypothetical representation of electronic spectroscopy data is provided below, as experimental spectra for the target compound were not found in the searched literature.

Hypothetical Electronic Spectroscopy Data| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) / Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) |

|---|---|---|

| UV-Vis | Hypothetically 250, 320 | Hypothetically 15000, 8000 |

Computational and Theoretical Investigations in 2 4 Methoxyphenyl 3 Nitro 2h Chromene Chemistry

Density Functional Theory (DFT) Studies for Electronic Property Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For molecules like 2-(4-methoxyphenyl)-3-nitro-2H-chromene, DFT is employed to analyze electronic properties, predict reactivity, and understand the molecule's stability. nih.govmdpi.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Research on related chromene structures demonstrates that the HOMO is often located over the electron-rich portions of the molecule, such as the methoxyphenyl ring, while the LUMO is typically situated over the electron-deficient chromene and nitro group portions. uaeu.ac.ae This distribution highlights potential sites for electrophilic and nucleophilic attacks, respectively. uaeu.ac.ae The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.in The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions. nih.govniscpr.res.in

Global reactivity descriptors, such as hardness (η), softness (S), and electronegativity (χ), are also calculated to further characterize the molecule's chemical behavior. mdpi.com These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which underpins its reactivity and biological activity.

| Parameter | Description | Significance in Analysis |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; region susceptible to electrophilic attack. uaeu.ac.ae |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; region susceptible to nucleophilic attack. uaeu.ac.ae |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. niscpr.res.in |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. nih.gov |

| Global Reactivity Descriptors (η, S, χ) | Calculated values for hardness, softness, and electronegativity. | Provide quantitative measures of the molecule's overall chemical stability and reactivity. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. globalresearchonline.netresearchgate.net

For the 2-aryl-3-nitro-2H-chromene scaffold, molecular docking studies have been performed to elucidate interactions with various biological targets. In a study involving the closely related compound 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC), docking simulations were used to investigate its interaction with calf thymus DNA (ct-DNA). researchgate.net The results indicated that the compound binds within the minor groove of the DNA. researchgate.net The binding was characterized by initial electrostatic interactions with the DNA surface, followed by stronger, more stabilizing attachments through van der Waals forces and hydrophobic contacts. researchgate.net

Such simulations provide detailed insights into the binding mode and estimate the interaction energy. For instance, the docking of MNC with DNA yielded a binding energy of approximately -6.8 kcal/mol. researchgate.net Key interactions often involve hydrogen bonding and hydrophobic contacts with specific residues or base pairs within the target's binding site. mdpi.comresearchgate.net These predictions help to rationalize the biological activity of the compound and guide the design of derivatives with improved binding affinity and selectivity. researchgate.net

| Compound Scaffold | Biological Target | Predicted Binding Site | Key Interactions | Estimated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene | ct-DNA | Minor Groove | Electrostatic, Van der Waals, Hydrophobic Contacts | ~ -6.8 | researchgate.net |

| 4-phenyl-4H-chromene analogues | Tubulin (Anticancer) | Not Specified | Hydrogen Bonding | -6.5 to -8.5 (Docking Score) | globalresearchonline.net |

| 4-phenyl-4H-chromene analogues | COX-2 (Anti-inflammatory) | Active Site | Hydrogen Bonding | -6.0 to -7.5 (Docking Score) | innovareacademics.in |

Application of Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions. mdpi.com By analyzing the changes in electron density along the reaction pathway, MEDT provides a detailed understanding of the factors controlling reactivity and selectivity. nih.gov This approach is particularly useful for elucidating the mechanisms of cycloaddition reactions, which are often employed in the synthesis of heterocyclic scaffolds like chromenes. mdpi.com

While no specific MEDT studies on the synthesis of this compound have been published, the theory has been applied to analogous reactions, such as the interaction between furan (B31954) derivatives and nitroenoates. mdpi.com An MEDT analysis of the synthesis of 3-nitro-2H-chromenes, which typically involves the reaction of a salicylaldehyde (B1680747) with a nitrostyrene (B7858105) derivative, would involve several key steps.

First, the global and local electronic properties of the reactants are analyzed. The electronic chemical potential and global electrophilicity/nucleophilicity indices are calculated to predict the flow of electron density during the reaction. mdpi.com The reaction would likely be classified as a Forward Electron Density Flux (FEDF) process, where the electron density flows from the nucleophilic component to the electrophilic nitroalkene. mdpi.com

Next, the reaction pathway is explored to locate transition states and intermediates. MEDT can distinguish between a concerted mechanism (e.g., a formal [4+2] cycloaddition) and a stepwise mechanism involving the formation of zwitterionic intermediates. mdpi.com The analysis of the electron density at the transition states reveals the nature of bond formation, confirming whether the process is polar or non-polar. For polar reactions, this high polar character can explain the observed stereoselectivity of the products. nih.gov

In Silico Analysis for Chemical Scaffold Design and Optimization

In silico analysis encompasses a range of computational methods used to design and optimize chemical structures for desired biological activities. This process is central to modern drug discovery, allowing for the rational design of new derivatives based on a lead scaffold like this compound. globalresearchonline.netjocpr.com The goal is to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-activity relationship (SAR) studies are a key component of this process. For the 3-nitro-2H-chromene scaffold, research has explored how different substituents affect biological activity. For example, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives designed as P2Y6 receptor antagonists, modifications at the 6-position of the chromene ring were investigated. nih.gov It was found that replacing a 6-iodo group with various alkynyl analogues significantly impacted potency. nih.gov

Computational predictions of drug-likeness, often based on frameworks like Lipinski's Rule of Five, are used to filter compounds early in the design phase. jocpr.com These rules assess properties like molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. jocpr.com By combining SAR data from docking and experimental assays with ADMET predictions, researchers can iteratively refine the chromene scaffold to develop optimized drug candidates. researchgate.net

| Scaffold | Target | Modification Site | Substituent | Effect on Activity (IC₅₀ or MIC) | Reference |

|---|---|---|---|---|---|

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor | 6-position | -H | ~3.5 µM | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor | 6-position | -Br | 3.49 µM | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor | 6-position | -I | 5.47 µM | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor | 6-position | -C≡C-Si(CH₃)₃ | 0.99 µM (Improved Potency) | nih.gov |

| 2-Aryl-3-nitro-2H-chromene | S. aureus (MDR) | Multiple | Tri-halogenated (Br, Cl) | 1–8 µg/mL (Potent Antibacterial) | researchgate.net |

Synthetic Applications and Advanced Scaffold Construction

Construction of Fused- and Spiro-Heterocyclic Systems

The 3-nitro-2H-chromene framework serves as a potent dipolarophile and Michael acceptor, facilitating the construction of complex polycyclic molecules through cycloaddition and tandem reactions.

Pyrrolidine-Fused Chromenes

The synthesis of pyrrolidine-fused chromenes is effectively achieved via 1,3-dipolar cycloaddition reactions. tandfonline.com This transformation involves the reaction of 3-nitro-2H-chromenes, including 2-aryl substituted variants like 2-(4-methoxyphenyl)-3-nitro-2H-chromene, with azomethine ylides. wikipedia.org These ylides, often generated in situ from the condensation of α-amino acids (such as sarcosine (B1681465) or proline) and aldehydes, react with the activated double bond of the nitrochromene. wikipedia.orgchim.it

The reaction proceeds in a highly regio- and stereoselective manner, leading to the formation of complex chromeno[3,4-c]pyrrolidine scaffolds. mdpi.comresearchgate.net This method is powerful for creating multiple new stereocenters in a single, efficient step. wikipedia.org The substituent at the 2-position of the chromene ring (e.g., phenyl vs. trifluoromethyl) can influence the reaction pathway, sometimes leading to a Michael addition/Mannich reaction sequence to yield the final fused product. mdpi.comresearchgate.net

Chromeno[c]chromenones

While direct synthesis from this compound is not extensively documented in current literature, the chromeno[c]chromenone core represents an important fused-heterocyclic system. The construction of related benzo[c]chromene derivatives has been demonstrated from other chromene precursors, such as 3-benzoyl-2H-chromen-2-one. These syntheses often involve tandem reactions where a nucleophile adds to the chromene system, followed by intramolecular cyclization and rearrangement to form the fused polycyclic structure.

Spiro-Glycosyl-3-nitrochromenes

The incorporation of sugar moieties into heterocyclic structures is a key strategy in medicinal chemistry to enhance bioavailability and target specificity. While the specific construction of spiro-glycosyl systems from this compound is a highly specialized area, methods for synthesizing C-spiro-glycosyl-chromeno-[3,4-d] researchgate.netrsc.orgresearchgate.nettriazoles have been developed. bohrium.com These syntheses demonstrate the feasibility of attaching complex glycosyl units at a spiro center fused to the chromene core. Additionally, related non-spiro 2-glyco-3-nitro-2H-chromenes have been synthesized through oxo-Michael-Henry-dehydration reactions, showcasing the versatility of the nitrochromene scaffold in carbohydrate chemistry.

Triazolochromenes

A highly efficient, metal-free, one-pot three-component synthesis has been developed for assembling fully substituted triazolochromenes. researchgate.net This reaction begins with the condensation of a salicylaldehyde (B1680747) and a nitroalkene (such as 1-methoxy-4-(2-nitrovinyl)benzene) to form the this compound intermediate in situ. This intermediate then undergoes a 1,3-dipolar cycloaddition with an organic azide (B81097). researchgate.net

This method avoids the need to isolate the nitrochromene intermediate and proceeds with complete regioselectivity. researchgate.net The reaction is versatile, allowing for a wide range of substituents on the salicylaldehyde, nitroalkene, and azide components, thus providing access to a diverse library of triazolochromene derivatives.

| Component 1 (Salicylaldehyde) | Component 2 (Nitroalkene) | Component 3 (Azide) | Product |

| Salicylaldehyde | 1-methoxy-4-(2-nitrovinyl)benzene | Benzyl azide | Triazolochromene |

| 5-Bromosalicylaldehyde | β-nitrostyrene | Phenyl azide | Substituted Triazolochromene |

| 2-Hydroxy-1-naphthaldehyde | 1-Nitropropene | Ethyl azidoacetate | Naphtho-fused Triazolochromene |

Indole-Fused Chromenes

The 2-aryl-3-nitro-2H-chromene scaffold is an excellent Michael acceptor for the synthesis of indole-fused chromanes. researchgate.net The nucleophilic addition of indoles occurs at the C(4) position of the nitrochromene. researchgate.net This reaction, which can be considered a Friedel-Crafts type alkylation of the indole (B1671886) ring, is a straightforward method for introducing the biologically significant indole moiety onto the chromene framework. researchgate.net The reaction typically proceeds under mild conditions and can be catalyzed by bases like triethylamine (B128534) or even molecular iodine. researchgate.net This addition leads to the formation of 4-(indol-3-yl)-3-nitro-chromane derivatives, which are valuable precursors for more complex polycyclic indole-fused systems. documentsdelivered.com

Utility as Privileged Precursors for Chemically Diverse Architectures

The term "privileged precursor" refers to a molecular scaffold that can be readily modified to produce a wide range of biologically active compounds. 3-Nitro-2H-chromenes, including this compound, are recognized as such precursors due to their versatile reactivity. tandfonline.comresearchgate.net

The key to their utility lies in the combination of reactive sites within the molecule:

Conjugated Electrophilic Alkene : The double bond between C3 and C4 is activated by the electron-withdrawing nitro group, making it a potent Michael acceptor for a wide variety of C-, N-, and S-nucleophiles. researchgate.net

Heterodiene System : The O-C2-C3-C4 fragment can participate as a heterodiene in Diels-Alder reactions.

Dipolarophile : The activated double bond readily reacts with 1,3-dipoles like azides and azomethine ylides in cycloaddition reactions. chim.itresearchgate.net

Reactive Nitro Group : The nitro group itself can be reduced to an amino group, which can then be further functionalized, or it can be eliminated during cycloaddition reactions to form new aromatic systems. researchgate.net

This multifaceted reactivity allows for the construction of a diverse array of complex molecular architectures from a single, easily accessible starting material. The ability to generate fused and spirocyclic systems with high stereocontrol makes this compound and its analogs powerful tools in diversity-oriented synthesis and medicinal chemistry. tandfonline.comrsc.orgresearchgate.net

Strategies in Diversity-Oriented Synthesis (DOS) Enabled by the Chromene Scaffold

The utility of the this compound scaffold in DOS lies in its inherent reactivity, which allows for a variety of chemical transformations to introduce skeletal diversity. The electrophilic nature of the C3-C4 double bond, activated by the electron-withdrawing nitro group, makes it an excellent Michael acceptor. Furthermore, the diene system within the pyran ring can participate in cycloaddition reactions, providing a gateway to fused and bridged ring systems. These reactive handles are strategically positioned to enable a cascade of reactions, leading to a rapid increase in molecular complexity from a common starting material.

Key strategies employed to leverage the this compound scaffold in DOS include:

Michael Addition followed by Cyclization: The susceptibility of the C4 position to nucleophilic attack is a cornerstone of its application in DOS. A diverse range of nucleophiles can be introduced, leading to the formation of an initial adduct. This intermediate can then undergo subsequent intramolecular cyclization reactions, often triggered by the nitro group or other functionalities, to generate novel heterocyclic frameworks. The choice of nucleophile and the reaction conditions can be systematically varied to produce a library of compounds with distinct ring systems.

Diels-Alder and other Cycloaddition Reactions: The conjugated diene system within the 2H-chromene core can act as a diene in [4+2] cycloaddition reactions with various dienophiles. This strategy allows for the construction of complex polycyclic scaffolds in a single, often stereocontrolled, step. By varying the dienophile, a wide range of fused ring systems can be accessed, each with a unique three-dimensional architecture. Other cycloaddition pathways, such as [3+2] dipolar cycloadditions, can also be envisaged, further expanding the accessible chemical space.

Multicomponent Reactions (MCRs): The chromene scaffold can be incorporated into multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. This approach is highly efficient in generating molecular diversity as it allows for the variation of multiple building blocks in a single reaction. For instance, a reaction involving the chromene, an isocyanide, and another reactant could lead to the rapid assembly of highly functionalized and diverse heterocyclic structures.

Domino and Tandem Reactions: The strategic placement of reactive sites in the this compound scaffold makes it an ideal substrate for domino or tandem reactions. In these processes, a single synthetic operation triggers a cascade of bond-forming events, leading to a significant increase in molecular complexity. For example, an initial reaction at one site of the molecule could unveil a new reactive group that then participates in a subsequent intramolecular transformation, all in a single pot.

The following table summarizes some of the potential transformations of the this compound scaffold in the context of Diversity-Oriented Synthesis.

| Reaction Type | Reagents/Conditions | Resulting Scaffold Type | Potential for Diversity |

| Michael Addition/Cyclization | Various C, N, S, O-nucleophiles followed by intramolecular cyclization | Fused or spirocyclic chromane (B1220400) derivatives | High, dependent on the diversity of the nucleophile and cyclization pathway. |

| [4+2] Cycloaddition | Electron-deficient alkenes or alkynes | Polycyclic fused chromene derivatives | High, based on the variety of dienophiles used. |

| [3+2] Dipolar Cycloaddition | Nitrones, azomethine ylides, etc. | Fused heterocyclic systems containing five-membered rings | High, depending on the choice of dipole. |

| Multicomponent Reactions | Isocyanides, aldehydes, amines, etc. | Highly substituted and complex heterocyclic systems | Very high, as multiple points of diversity can be introduced simultaneously. |

| Domino Reactions | Catalysts or reagents that trigger a reaction cascade | Complex polycyclic and bridged systems | High, leading to unique and unpredictable scaffolds. |

Table 1. Potential Diversity-Oriented Synthesis Strategies Utilizing the this compound Scaffold.

Detailed research in this area focuses on the development of robust and versatile reaction protocols that can be applied to a wide range of substrates, thereby maximizing the diversity of the resulting compound libraries. The exploration of different catalysts, reaction conditions, and building blocks is crucial for unlocking the full potential of the this compound scaffold in the discovery of new chemical entities with novel biological activities. While the inherent reactivity of this scaffold points towards its significant potential in DOS, further published research with specific library synthesis and screening is anticipated to fully realize its utility in generating diverse and biologically relevant molecules.

Conclusion and Future Research Directions

Unresolved Challenges in Chromene Synthesis and Reactivity

Despite the development of numerous synthetic protocols for 2H-chromenes, several challenges persist, hindering the efficient and precise construction of complex chromene scaffolds.

Synthesis of Polysubstituted Chromenes : The synthesis of highly substituted 2H-chromenes, particularly those with bulky groups or complex functionalization patterns, can be problematic. nih.govresearchgate.net Many existing methods are not well-suited for substrates with significant steric hindrance, leading to low yields or failure of the reaction altogether. nih.gov Novel metal-free protocols and two-step strategies are being developed to access these valuable polysubstituted 2H-chromenes, but a broader, more general methodology is still needed. researchgate.netacs.org

Controlling Reactivity : The 3-nitro-2H-chromene scaffold is rich in functionality, featuring a reactive nitroalkene moiety. rsc.org While this reactivity is key to its utility as a synthetic intermediate, controlling it to achieve desired transformations without side reactions can be difficult. The nitroalkene can act as a Michael acceptor, a dienophile, or a dipolarophile, and chemoselectivity can be an issue. researchgate.net Furthermore, differentiating between the acyl anion and homoenolate reactivity pathways in certain N-heterocyclic carbene (NHC)-catalyzed reactions involving nitroalkenes is a persistent challenge that requires careful catalyst design. nih.govnih.govacs.org The introduction of specific substituents, such as a trifluoromethyl group, has been shown to activate the double bond and increase the stereoselectivity of reactions, offering a potential avenue for better control. mdpi.com

Emerging Catalytic Systems and Methodologies

To address the challenges in chromene synthesis, researchers are exploring innovative catalytic systems and methodologies that offer greater efficiency, selectivity, and sustainability. msu.edursc.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. researchgate.net New heterogeneous photoredox nanocatalysts are being designed to synthesize chromene derivatives under mild, solvent-free conditions using energy-efficient light sources like green LEDs. rsc.org These methods often proceed via radical mechanisms and offer significant advantages, including low reaction times, cost-effectiveness, and high atom economy. rsc.org

Magnetic Nanocatalysts : A significant advancement in heterogeneous catalysis is the use of magnetic nanoparticles (MNPs) as catalyst supports. researchgate.netrsc.org These materials, such as silver or other metals immobilized on an iron oxide core, combine the high catalytic activity of metal complexes with the practical benefit of easy separation and recyclability using an external magnet. tandfonline.combohrium.comrsc.org This approach aligns with the principles of green chemistry by minimizing catalyst waste and simplifying work-up procedures. researchgate.nettandfonline.com Multifunctional nanomagnetic catalysts are also being developed to facilitate tandem reactions, such as the one-pot synthesis of 2-amino-3-cyano-4H-chromenes from alcohols. nih.gov

Dual-Catalyst Systems : The use of dual-catalyst systems, where two different catalysts work in concert to promote different steps of a reaction sequence, is a growing area. For instance, a combination of a Brønsted acid (like p-toluenesulfonic acid) and an organocatalyst (like pyrrolidine) can be used for the selective construction of 2H-chromene derivatives with high functional group tolerance under mild conditions. researchgate.net

Metal-Free and Green Catalysis : There is a continuous drive to develop metal-free catalytic systems to avoid the cost and toxicity associated with many transition metals. msu.edu Organocatalysis, which uses small organic molecules to catalyze reactions, is a major focus. organic-chemistry.org Additionally, catalysts derived from natural and waste materials, such as calcined snail shells which are rich in CaO, are being explored as economical and environmentally benign alternatives for promoting the synthesis of functionalized chromenes. oiccpress.com

Table 1: Comparison of Emerging Catalytic Methodologies for Chromene Synthesis

| Catalytic System | Key Features | Advantages | Representative Catalyst Example | Ref. |

|---|---|---|---|---|

| Photocatalysis | Uses visible light to initiate reaction | Green, energy-efficient, mild conditions, high atom economy | WO₃/ZnO@NH₂-Eosin Y | rsc.org |

| Magnetic Nanocatalysis | Catalyst immobilized on a magnetic support | Easy separation and recovery, high reusability, reduced waste | (γ-Fe₂O₃-Im-Py)₂WO₄ | nih.gov |

| Dual Catalysis | Two catalysts work synergistically | Enables complex transformations, high selectivity, mild conditions | p-Toluenesulfonic acid / Pyrrolidine (B122466) | researchgate.net |

| Green Catalysis | Utilizes natural or waste-derived materials | Low cost, environmentally benign, sustainable | Calcined Snail Shell (CaO) | oiccpress.com |

Future Prospects in Chemical Design and Advanced Materials Science

The unique structural and electronic properties of the 2-(4-methoxyphenyl)-3-nitro-2H-chromene scaffold position it as a valuable platform for future innovations in both medicine and materials science.

Chemical Design for Therapeutics : The chromene nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comorientjchem.org Future research will likely focus on the rational design of novel chromene derivatives with enhanced potency and selectivity. nih.govnih.gov This will involve:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the chromene core to identify key structural features responsible for biological activity. orientjchem.orgnih.gov

Computational Modeling : The use of computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the biological activity of new designs and to understand their interactions with therapeutic targets, such as specific enzymes or receptors. nih.govmdpi.comnih.gov

Molecular Hybridization : Combining the chromene scaffold with other known pharmacophores (e.g., sulfonamides) to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov

Advanced Materials Science : Beyond pharmaceuticals, 2H-chromenes have significant potential in the development of advanced functional materials.

Photochromic Materials : Many 2H-chromene derivatives exhibit photochromism—a reversible change in color upon exposure to light. researchgate.netrsc.org This property makes them ideal for applications in "smart" materials such as light-adaptive sunglasses, security inks, and optical data storage. researchgate.netcdnsciencepub.comnih.gov Future work could focus on fine-tuning the photochromic properties (e.g., color, fading speed, fatigue resistance) by modifying the substitution pattern on the chromene ring, potentially leading to new generations of optical switches and sensors. cdnsciencepub.comresearchgate.net

Organic Electronics : The conjugated π-system of the chromene core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics. Research in this area could explore how the electronic properties of chromenes can be tailored through chemical modification to create novel semiconducting or light-emitting materials.

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-3-nitro-2H-chromene, and what critical parameters influence yield?

Methodological Answer: A common synthesis involves cycloaddition reactions. For example, refluxing this compound with isatin and piperidine-2-carboxylic acid in dry toluene under nitrogen, using a Dean-Stark apparatus to remove water. Key parameters include reaction time (24 h), solvent choice (toluene for azeotropic water removal), and stoichiometric ratios (1:1.4 equiv of reactants) . Purification via column chromatography (hexane/EtOAc) ensures product isolation.

Q. Which spectroscopic techniques are most effective for characterizing nitro-substituted chromenes?

Methodological Answer:

- IR Spectroscopy : Identifies nitro (N–O stretching at ~1520–1350 cm⁻¹) and chromene C–O–C vibrations (~1250 cm⁻¹) .

- NMR : ¹H-NMR reveals aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C-NMR confirms nitration via deshielded aromatic carbons .

- Elemental Analysis : Validates purity and molecular formula consistency .

Q. How are crystal structures of nitrochromenes determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard. Data refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement). Hydrogen atoms are placed geometrically, with thermal parameters tied to parent atoms. Crystallographic data (e.g., CCDC entries) are deposited for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nitrochromene syntheses?

Methodological Answer: Discrepancies often arise from reaction conditions. Systematic comparison should:

Q. What computational approaches predict the reactivity of the nitro group in chromene derivatives?

Methodological Answer:

- DFT Calculations : Assess nitro group orientation and charge distribution (e.g., Mulliken charges) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

- Hammett Plots : Correlate substituent effects (e.g., methoxy vs. nitro) on reaction rates using σ values .

Q. How do substituents on the aryl ring influence the electronic properties of nitrochromenes?

Methodological Answer:

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing effects of nitro groups .

- UV-Vis Spectroscopy : Tracks π→π* transitions; bathochromic shifts indicate conjugation changes from substituents (e.g., methoxy enhances electron density) .

- XPS : Quantifies nitro group electron binding energies (N 1s peaks ~400–410 eV) .

Q. What are the challenges in evaluating the biological activity of nitrochromenes, and how are they addressed?

Methodological Answer:

- Solubility Issues : Use DMSO for in vitro assays but validate cytotoxicity .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to track nitro reduction metabolites .

- Target Selectivity : Combine docking studies (e.g., AutoDock) with enzymatic assays (e.g., kinase inhibition) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.